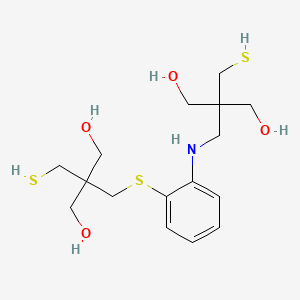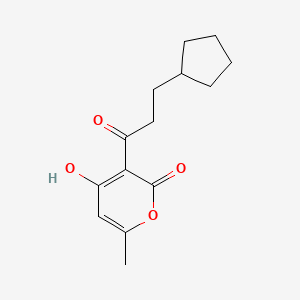
Antifungal agent 92
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antifungal agent 92 is a potent antifungal compound known for its efficacy against various fungal pathogens. It has shown significant activity against Sclerotinia sclerotiorum, a common plant pathogen, with an EC50 value of 4.4 μM . This compound is particularly noted for its ability to induce abnormal mitochondrial morphology, loss of mitochondrial membrane potential, and accumulation of reactive oxygen species (ROS) in fungal cells .
准备方法
The synthesis of Antifungal agent 92 involves several steps, including the selection of appropriate phospholipids and cholesterol. The preparation methods include thin film hydration, ethanol injection, and solvent evaporation . These methods ensure the uniform distribution of the drug within vesicles, enhancing its stability and bioavailability. Industrial production methods focus on optimizing these processes to achieve high yields and consistent quality.
化学反应分析
Antifungal agent 92 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include derivatives with altered functional groups, which can enhance or modify the antifungal activity of the compound .
科学研究应用
Antifungal agent 92 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of antifungal activity and to develop new antifungal agents. In biology, it is employed to investigate the effects of antifungal compounds on fungal cell structures and functions. In medicine, it is used to develop treatments for fungal infections, particularly those caused by resistant strains. In industry, it is utilized in the formulation of antifungal products for agricultural and pharmaceutical applications .
作用机制
The mechanism of action of Antifungal agent 92 involves the inhibition of mitochondrial complexes II and III, leading to the disruption of mitochondrial function . This results in the loss of mitochondrial membrane potential and the accumulation of reactive oxygen species (ROS), which ultimately leads to fungal cell death. The compound targets specific pathways involved in mitochondrial respiration, making it highly effective against fungal pathogens .
相似化合物的比较
Antifungal agent 92 is unique in its dual inhibition of mitochondrial complexes II and III. Similar compounds include azoles, which inhibit ergosterol biosynthesis, and echinocandins, which inhibit β-(1,3)-D-glucan synthesis . Unlike these compounds, this compound specifically targets mitochondrial function, providing a different mechanism of action that can be effective against resistant fungal strains. Other similar compounds include amphotericin B and nystatin, which bind to ergosterol in the fungal cell membrane .
Conclusion
This compound is a versatile and potent antifungal compound with significant applications in various fields. Its unique mechanism of action and broad-spectrum activity make it a valuable tool in the fight against fungal infections. Continued research and development of this compound will likely lead to new and improved antifungal therapies.
属性
分子式 |
C14H18O4 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC 名称 |
3-(3-cyclopentylpropanoyl)-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C14H18O4/c1-9-8-12(16)13(14(17)18-9)11(15)7-6-10-4-2-3-5-10/h8,10,16H,2-7H2,1H3 |
InChI 键 |
DIXHICIHQNNSKV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=O)O1)C(=O)CCC2CCCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


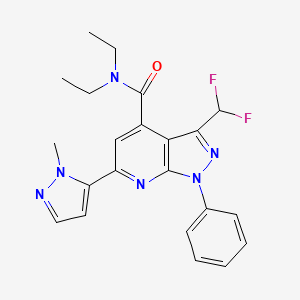
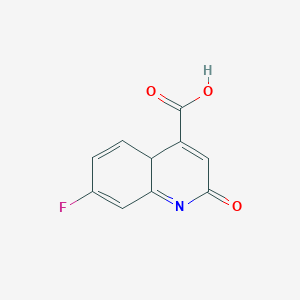
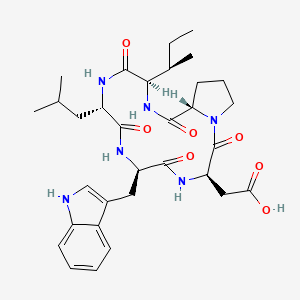
![2-amino-8-[1-[[6-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]-7,8-dihydro-5H-1,6-naphthyridin-3-yl]carbamoyl]cyclopropyl]-N-(2-hydroxyethyl)-N-propyl-3H-1-benzazepine-4-carboxamide](/img/structure/B12363773.png)

![3-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12363780.png)
![2-[(4-Octoxyphenyl)hydrazinylidene]propanedinitrile](/img/structure/B12363787.png)
![3-[4-[4-(aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol;hydrochloride](/img/structure/B12363790.png)
![2-[5-(cyclopropylmethyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]-3-[3-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12363791.png)
![disodium;7-hydroxy-8-[[2-methyl-4-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12363799.png)
![4aH-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12363806.png)
![[(2R,3R,4R,6R)-6-[[(5R,6R,7S,8S,9E,11R,15E)-1,7-dihydroxy-6,8,16,18-tetramethyl-5-[(2R,4R)-4-(3-methyl-3-propanoyloxiran-2-yl)pentan-2-yl]-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B12363815.png)
![Disodium;5-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12363831.png)
